3-Hydroxyadamantane-1-carbonitrile
Overview
Description
3-Hydroxyadamantane-1-carbonitrile is a chemical compound with the CAS Number: 59223-70-0 and Linear Formula: C11H15NO . It has a molecular weight of 177.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-6H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 177.25 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Adamantylation in Organic Synthesis
Adamantylation of carbonitriles, including 3-Hydroxyadamantane-1-carbonitrile, represents a significant area of study in organic chemistry. For example, Mokhov and Butov (2014) developed a one-step procedure for the selective synthesis of branched nitriles, including α-adamantyl carbonitriles, which are challenging to obtain through traditional methods. This process underscores the utility of adamantane derivatives in synthesizing complex organic compounds with potential applications in medicinal chemistry and materials science (Mokhov & Butov, 2014).
Pharmacological Potential
Several studies have explored the pharmacological potential of adamantane derivatives. For instance, Vildagliptin, a drug derived from a similar structural framework as this compound, has been identified as a potent, selective, and orally bio-available dipeptidyl-peptidase IV (DPP IV) inhibitor. This compound shows promise in treating Type 2 diabetes, highlighting the therapeutic relevance of adamantane derivatives in managing chronic conditions (Brandt et al., 2005).
Synthesis and Chemical Properties
The synthesis of adamantane derivatives, including methods for assembling compounds like vildagliptin from 3-amino-1-adamantanol, glyoxylic acid, and L-prolinamide, showcases the versatility of these compounds in chemical synthesis. Castaldi et al. (2017) achieved vildagliptin in 63% overall yield through a competitive protocol, indicating efficient routes to potent pharmaceutical agents (Castaldi et al., 2017).
Novel Applications
Beyond traditional organic synthesis and pharmacology, adamantane derivatives are explored for novel applications. For instance, their role in the inhibition of corrosion, development of fluorescent probes, and potential in energy storage materials signifies the broad applicability of these compounds in various scientific fields. Studies on the corrosion inhibition properties of certain carbonitriles and their theoretical and experimental investigation into their effectiveness highlight the multifaceted utility of these compounds in practical applications (Verma et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
3-hydroxyadamantane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYYHYDFGKXORA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577871 | |
Record name | 3-Hydroxytricyclo[3.3.1.1~3,7~]decane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59223-70-0 | |
Record name | 3-Hydroxytricyclo[3.3.1.1~3,7~]decane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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